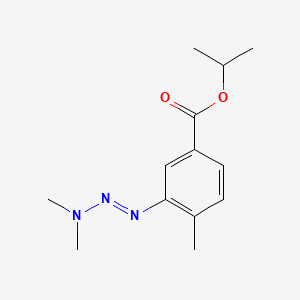
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazeno group attached to a toluate moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate typically involves the reaction of isopropyl p-toluate with a diazonium salt derived from 3,3-dimethyl-1-triazene. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazeno group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the triazeno group, resulting in simpler compounds.
Substitution: The triazeno group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to known antineoplastic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate exerts its effects involves the interaction of the triazeno group with molecular targets. This interaction can lead to the formation of reactive intermediates that affect biological pathways. The compound’s molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, similar to other triazeno compounds .
Vergleich Mit ähnlichen Verbindungen
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate can be compared to other triazeno compounds such as dacarbazine and temozolomide. These compounds share structural similarities but differ in their specific applications and mechanisms of action. For example, dacarbazine is used as an antineoplastic agent for treating malignant melanoma and Hodgkin’s disease . The uniqueness of this compound lies in its specific structure and potential for diverse applications in various fields.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and exploration.
Eigenschaften
CAS-Nummer |
76765-22-5 |
|---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
propan-2-yl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-7-6-10(3)12(8-11)14-15-16(4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
NIVIIISQCOCKFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)C)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


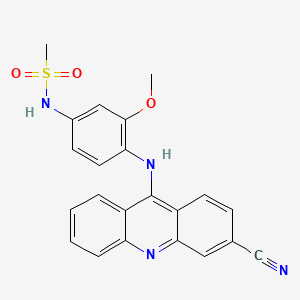
![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
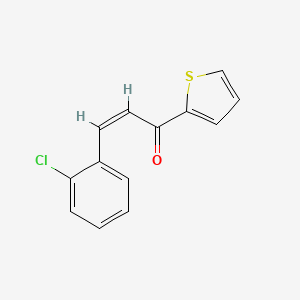
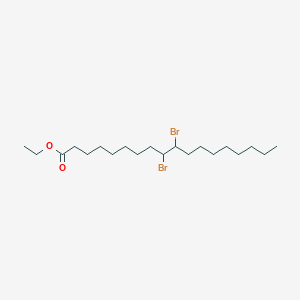
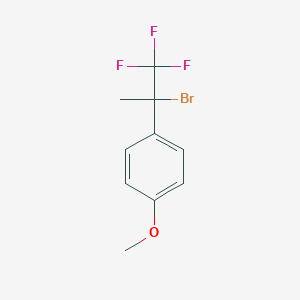
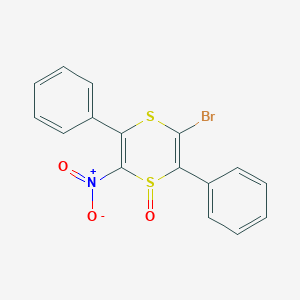


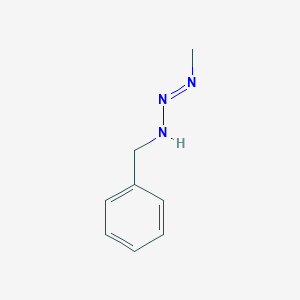
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)


![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
